molecular formula C17H15BrN4O B2532967 6-Bromo-N-(3,5-dimethyl-1-phenylpyrazol-4-YL)pyridine-2-carboxamide CAS No. 1825596-18-6

6-Bromo-N-(3,5-dimethyl-1-phenylpyrazol-4-YL)pyridine-2-carboxamide

Cat. No.: B2532967
CAS No.: 1825596-18-6
M. Wt: 371.238
InChI Key: UCJSPTAYPXFIFG-UHFFFAOYSA-N
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Description

6-Bromo-N-(3,5-dimethyl-1-phenylpyrazol-4-YL)pyridine-2-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a bromine atom at the 6th position of the pyridine ring, a carboxamide group at the 2nd position, and a pyrazole ring substituted with phenyl and dimethyl groups. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-N-(3,5-dimethyl-1-phenylpyrazol-4-YL)pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Substitution Reactions: The phenyl and dimethyl groups are introduced through substitution reactions using appropriate reagents and catalysts.

    Bromination: The pyridine ring is brominated at the 6th position using bromine or a brominating agent such as N-bromosuccinimide (NBS).

    Amidation: The carboxamide group is introduced by reacting the brominated pyridine with an amine or ammonia under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-N-(3,5-dimethyl-1-phenylpyrazol-4-YL)pyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Bromo-N-(3,5-dimethyl-1-phenylpyrazol-4-YL)pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-N-(3,5-dimethyl-1-phenylpyrazol-4-YL)pyridine-2-carboxylate
  • 6-Bromo-N-(3,5-dimethyl-1-phenylpyrazol-4-YL)pyridine-2-sulfonamide
  • 6-Bromo-N-(3,5-dimethyl-1-phenylpyrazol-4-YL)pyridine-2-thioamide

Uniqueness

6-Bromo-N-(3,5-dimethyl-1-phenylpyrazol-4-YL)pyridine-2-carboxamide is unique due to its specific substitution pattern and the presence of both a bromine atom and a carboxamide group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

6-bromo-N-(3,5-dimethyl-1-phenylpyrazol-4-yl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN4O/c1-11-16(20-17(23)14-9-6-10-15(18)19-14)12(2)22(21-11)13-7-4-3-5-8-13/h3-10H,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCJSPTAYPXFIFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)NC(=O)C3=NC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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